molecular formula C10H10O2 B1590326 5-methoxy-1H-inden-2(3H)-one CAS No. 76413-89-3

5-methoxy-1H-inden-2(3H)-one

Cat. No.: B1590326
CAS No.: 76413-89-3
M. Wt: 162.18 g/mol
InChI Key: CEYJHHLKVOTTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methoxy-1H-inden-2(3H)-one, also known as MI or 5-MeO-2,3-indolinedione, is a chemical compound with a molecular formula of C10H9NO2. It belongs to the class of indenone derivatives and is a versatile intermediate in organic synthesis. MI has been widely used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Alkenylation : Indium triflate-catalyzed microwave-assisted alkenylation of methoxyphenols, including derivatives of indenes such as 1H-inden-4-ol, demonstrates the significance of 5-methoxy-1H-inden-2(3H)-one in organic synthesis (Rao et al., 2015).
  • Cycloaddition Reactions : The compound is involved in cycloaddition reactions, such as decarbonylative cycloaddition with norbornene, showcasing its utility in synthesizing various organic derivatives (Hu et al., 2022).
  • Spectroscopy and Photochemistry : The molecular structure and photochemistry of related methoxy compounds have been explored using infrared spectroscopy, offering insights into their chemical behavior under various conditions (Gómez-Zavaglia et al., 2006).

Applications in Material Science

  • Composite Material Synthesis : this compound derivatives are used in the preparation of composites with silica, demonstrating its role in developing new materials with specific properties (Kubo et al., 2005).

Structural and Spectral Analysis

  • Crystallography : Crystal structure studies of similar methoxy compounds provide insights into molecular packing and intermolecular interactions, which are crucial for understanding the properties of materials and molecules (Khan et al., 2014).
  • Quantum Studies : Quantum mechanical and spectroscopic evaluations of related methoxy compounds aid in understanding their electronic structures and properties, which have implications in various fields of chemistry (Pandey et al., 2017).

Nonlinear Optical Properties

  • Nonlinear Optics : Studies on similar methoxy derivatives have revealed their nonlinear optical properties, making them candidates for applications in optical technologies and materials science (Tamer et al., 2015).

Properties

IUPAC Name

5-methoxy-1,3-dihydroinden-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYJHHLKVOTTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508230
Record name 5-Methoxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76413-89-3
Record name 5-Methoxy-1,3-dihydro-2H-inden-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-1H-inden-2(3H)-one
Reactant of Route 2
5-methoxy-1H-inden-2(3H)-one
Reactant of Route 3
5-methoxy-1H-inden-2(3H)-one
Reactant of Route 4
5-methoxy-1H-inden-2(3H)-one
Reactant of Route 5
5-methoxy-1H-inden-2(3H)-one
Reactant of Route 6
5-methoxy-1H-inden-2(3H)-one
Customer
Q & A

Q1: Can electric fields influence the synthesis of 5-methoxy-1H-inden-2(3H)-one?

A1: Yes, research has shown that interfacial electric fields can significantly impact the selectivity of reactions leading to this compound. A study demonstrated that by exploiting a field-induced interaction between titanium dioxide (TiO2) and a rhodium porphyrin catalyst, the product ratio in the synthesis of this compound from 1-diazo-3-(3-methoxyphenyl)propan-2-one could be shifted 16-fold. This effect was attributed to the electric field's ability to modulate the interaction between the catalyst and the TiO2 surface, thereby altering the reaction pathway. [] Similar selectivity effects were observed when hafnium dioxide (HfO2) and tantalum pentoxide (Ta2O5) were employed as dielectric materials. [] This highlights the potential of electric fields as a tool for controlling regioselectivity in organic synthesis.

Q2: How does the presence of a methoxy group at the 5-position of the indanone ring influence reactivity?

A2: Research suggests that the presence of a methoxy group at the 5-position of the indanone ring can increase the molecule's susceptibility to nitrogen elimination reactions. Studies on the synthesis of substituted 2-amino-indanoles found that those bearing a methoxy group at the 5-position readily underwent nitrogen elimination, yielding the corresponding 5-methoxy-2-indanones. [] This suggests that the electron-donating nature of the methoxy group may stabilize the transition state involved in nitrogen elimination, facilitating the reaction.

Q3: What alternative synthetic routes exist for producing this compound, besides those involving electric fields?

A3: One established method involves the synthesis of this compound as a byproduct during the acid-catalyzed hydrolysis of 5-methoxyindene 1,2-oxide. [] This reaction proceeds through a pH-independent pathway, yielding a mixture of 5-methoxy-2-indanone (29%) and diols (71%). [] This suggests that this compound can be accessed through various synthetic pathways, offering flexibility in its preparation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.